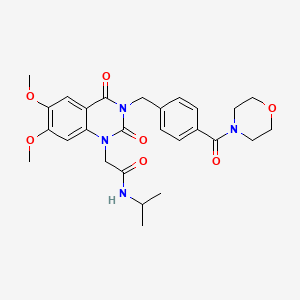
2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C27H32N4O7 and its molecular weight is 524.574. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
Synthesis and Reaction Studies : Studies involving compounds with isoquinoline moieties, such as the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline unit, showcase advanced methodologies in creating complex heterocyclic structures which are pivotal in medicinal chemistry and drug development (Abdallah, Hassaneen, & Abdelhadi, 2009). These methodologies could be applicable in synthesizing and modifying the compound of interest to explore its potential applications further.
Enantioselective Synthesis : The enantioselective synthesis of compounds, such as tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from deprotonated α-aminonitrile, presents a methodological framework for creating chiral centers in complex molecules, which is crucial for the biological activity of many pharmaceuticals (Blank & Opatz, 2011). Such synthetic strategies could be explored for the asymmetric synthesis of the given compound or its derivatives.
Biological Applications and Docking Studies
Antimicrobial Activity : Research on chalcones incorporating isoquinoline moieties has demonstrated significant antimicrobial properties. For instance, a study on new chalcones showed promising activity against various microbial strains, including gram-negative and gram-positive bacteria, as well as fungi (Mukhtar et al., 2022). These findings suggest the potential for exploring the antimicrobial activity of the compound , considering its structural similarity.
Molecular Docking and Drug Design : The utilization of molecular docking studies to predict the binding affinity and interactions of compounds with biological targets is essential in drug discovery. For example, the docking study of chalcones revealed high binding affinity toward thymidine phosphorylase enzyme, indicating their potential as therapeutic agents (Mukhtar et al., 2022). Similarly, the compound of interest could be subject to computational studies to assess its potential as a lead compound in drug development.
Photophysical and Electrochemical Properties
- Dye-Sensitized Solar Cells : Research into the photophysical and electrochemical properties of compounds, particularly those containing cyanine dyes and isoquinoline units, has shown potential applications in improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wu et al., 2009). This indicates the broader applicability of such compounds in material science and renewable energy technologies.
特性
IUPAC Name |
2-[6,7-dimethoxy-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2,4-dioxoquinazolin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O7/c1-17(2)28-24(32)16-30-21-14-23(37-4)22(36-3)13-20(21)26(34)31(27(30)35)15-18-5-7-19(8-6-18)25(33)29-9-11-38-12-10-29/h5-8,13-14,17H,9-12,15-16H2,1-4H3,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHOYBLJLPSTNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCOCC4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-isopropylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2353771.png)
![Tert-butyl 4-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2353776.png)

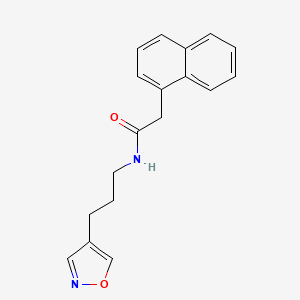
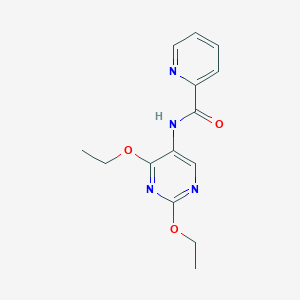
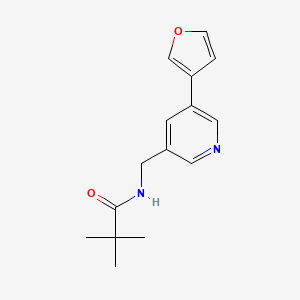
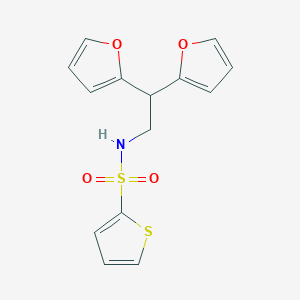

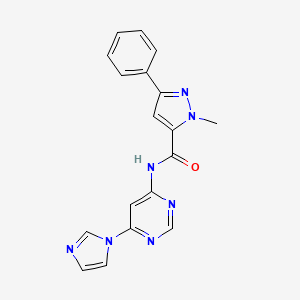
![3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2353789.png)
![5-((3,3-diphenylpropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353790.png)
![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2353791.png)
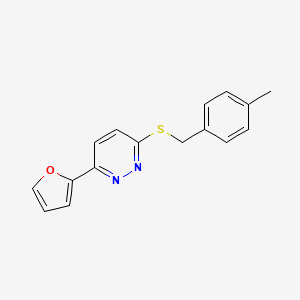
![7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2353794.png)